molecular formula C18H23ClN6O B6053293 1-(4-chlorophenyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine

1-(4-chlorophenyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine

Cat. No.: B6053293
M. Wt: 374.9 g/mol
InChI Key: HRLNZQZPEZVLAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and pharmacology. This compound is commonly referred to as CPP, and it is a piperazine derivative that has been synthesized for its potential therapeutic effects.

Mechanism of Action

The exact mechanism of action of CPP is not fully understood, but it is thought to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. This dual mechanism of action is believed to contribute to its potential therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
CPP has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of neuronal activity. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPP in lab experiments is its high purity and stability, which allows for consistent and reliable results. However, one of the limitations is its high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for the research of CPP, including its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to fully understand its mechanism of action and to optimize its therapeutic potential. Additionally, the development of more cost-effective synthesis methods may increase its accessibility for scientific research.

Synthesis Methods

The synthesis of CPP involves several steps, including the reaction of 1-(4-chlorophenyl)piperazine with cyclohexanone, followed by the reaction of the resulting product with sodium azide. The final step involves the reaction of the product with phosgene to yield CPP. This synthesis method has been optimized for high yield and purity and is widely used in scientific research.

Scientific Research Applications

CPP has been extensively studied for its potential therapeutic applications, including its use as an antidepressant and anxiolytic agent. It has also been investigated for its potential use in the treatment of neuropathic pain, schizophrenia, and other neurological disorders. CPP has shown promising results in preclinical studies, and further research is underway to explore its potential clinical applications.

Properties

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN6O/c19-15-4-6-16(7-5-15)23-10-12-24(13-11-23)17(26)18(8-2-1-3-9-18)25-14-20-21-22-25/h4-7,14H,1-3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLNZQZPEZVLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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